![molecular formula C29H27N3O5 B2868012 N-mesityl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 892436-75-8](/img/no-structure.png)
N-mesityl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Catalysis in Organic Synthesis
The N-mesityl group in this compound can significantly impact the efficiency of N-heterocyclic carbene (NHC) catalyzed reactions. It has been observed that reactions such as annulations, oxidations, and redox reactions occur more rapidly with N-mesityl substituted NHCs . This effect is attributed to the irreversible initial addition of the NHC to the aldehyde, which accelerates the formation of the Breslow intermediate . This property can be harnessed to design more efficient catalysts for organic synthesis.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-mesityl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 4-methoxybenzaldehyde with 3-amino-2,4-dioxo-3,4-dihydrobenzofuran-7-carboxylic acid, followed by cyclization with mesityl oxide and acetylation with acetic anhydride.", "Starting Materials": [ "4-methoxybenzaldehyde", "3-amino-2,4-dioxo-3,4-dihydrobenzofuran-7-carboxylic acid", "mesityl oxide", "acetic anhydride", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with 3-amino-2,4-dioxo-3,4-dihydrobenzofuran-7-carboxylic acid in the presence of triethylamine and dichloromethane to form 3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuran-7-carboxylic acid.", "Step 2: Cyclization of 3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuran-7-carboxylic acid with mesityl oxide in the presence of sodium bicarbonate and dichloromethane to form N-mesityl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide.", "Step 3: Acetylation of N-mesityl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide with acetic anhydride in the presence of sodium bicarbonate and diethyl ether to form the final product." ] } | |
Numéro CAS |
892436-75-8 |
Nom du produit |
N-mesityl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide |
Formule moléculaire |
C29H27N3O5 |
Poids moléculaire |
497.551 |
Nom IUPAC |
2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C29H27N3O5/c1-17-13-18(2)25(19(3)14-17)30-24(33)16-31-26-22-7-5-6-8-23(22)37-27(26)28(34)32(29(31)35)15-20-9-11-21(36-4)12-10-20/h5-14H,15-16H2,1-4H3,(H,30,33) |
Clé InChI |
BNQHDGGHKAERRI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)OC)OC5=CC=CC=C53)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





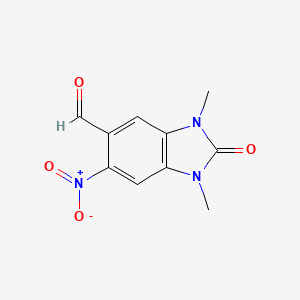
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2867936.png)
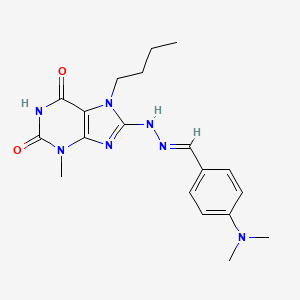

![5-Fluoro-2-[2-(morpholin-4-YL)ethoxy]-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile](/img/structure/B2867942.png)
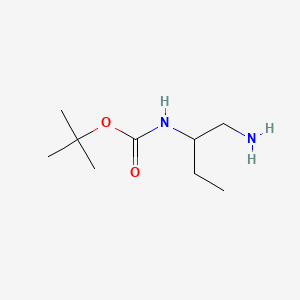
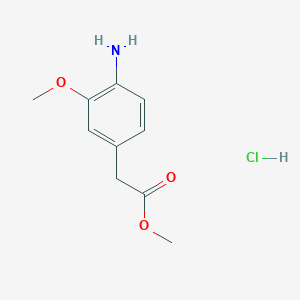
![(4-((4-Methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(naphthalen-2-yl)methanone](/img/structure/B2867945.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2867947.png)
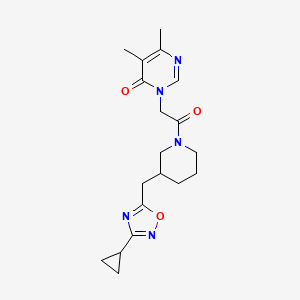
![N-(4-fluorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2867950.png)